![molecular formula C20H24N2O3S B5677211 (3S*,4R*)-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-N,N-dimethyl-4-(4-methylphenyl)pyrrolidin-3-amine](/img/structure/B5677211.png)
(3S*,4R*)-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-N,N-dimethyl-4-(4-methylphenyl)pyrrolidin-3-amine
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Overview
Description
This compound belongs to a class of chemicals that are characterized by their complex structures, involving multiple rings and functional groups. These characteristics play a crucial role in their chemical behavior and potential applications in various fields, including medicinal chemistry.
Synthesis Analysis
The synthesis of complex molecules like this typically involves multi-step chemical reactions, carefully chosen to build up the desired structure from simpler starting materials. Techniques such as liquid chromatography coupled with mass spectrometry have been emphasized for the qualitative and quantitative analysis of similar compounds, indicating their critical role in understanding the synthesis and breakdown of such chemicals (Teunissen et al., 2010).
Molecular Structure Analysis
The molecular structure of such compounds is crucial in determining their chemical reactivity and interactions with biological molecules. Studies on related compounds have utilized spectroscopic methods, structural elucidation, and computational modeling to understand their conformations, electronic properties, and reactivity patterns (Boča et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of these compounds is influenced by their functional groups and molecular framework. Reactions with C- and N-nucleophiles, for example, have been explored for arylmethylidene derivatives of related structures, leading to a variety of cyclic and heterocyclic compounds, showcasing the versatility and reactivity of such molecular frameworks (Kamneva et al., 2018).
properties
IUPAC Name |
2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl-[(3S,4R)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-13-4-6-14(7-5-13)15-10-22(11-16(15)21(2)3)20(23)19-18-17(12-26-19)24-8-9-25-18/h4-7,12,15-16H,8-11H2,1-3H3/t15-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLNJAVKWSOMOG-JKSUJKDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CC2N(C)C)C(=O)C3=C4C(=CS3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2N(C)C)C(=O)C3=C4C(=CS3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4R*)-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-N,N-dimethyl-4-(4-methylphenyl)pyrrolidin-3-amine |
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